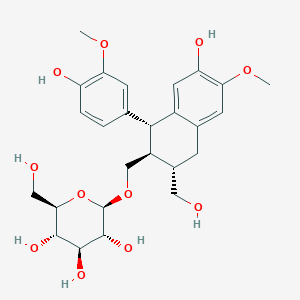

(-)-Isolariciresinol 9'-O-glucoside

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H34O11 |

|---|---|

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |

Clé InChI |

AHYOMNWKYGMYMB-PBJGOBETSA-N |

SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |

SMILES isomérique |

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |

SMILES canonique |

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |

Origine du produit |

United States |

Foundational & Exploratory

Technical Data Sheet: (-)-Isolariciresinol 9'-O-glucoside

Subject: Molecular Weight and Physicochemical Properties of (-)-Isolariciresinol 9'-O-glucoside

This document provides a concise summary of the key molecular and physicochemical properties of this compound, a lignan (B3055560) glycoside found in various plant species. The data presented herein is compiled from established chemical databases and is intended for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These values are computationally derived and widely accepted in the scientific community.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | C₂₆H₃₄O₁₁ | [1][2][3] |

| Average Molecular Weight | 522.54 g/mol | [4][5][6] |

| Monoisotopic Mass | 522.21011190 Da | [1] |

| CAS Number | 63358-12-3 | [1][6] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property determined from its molecular formula. The process is a standardized calculation based on the atomic weights of the constituent elements.

Protocol:

-

Establish Molecular Formula: The first step is to determine the precise molecular formula of the compound. For this compound, the established formula is C₂₆H₃₄O₁₁.[1][2][3]

-

Identify Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), and Oxygen (O).

-

Utilize Standard Atomic Weights: The calculation employs the standard atomic weights for each element as defined by the International Union of Pure and Applied Chemistry (IUPAC).

-

Atomic Weight of Carbon (C): ≈ 12.011 u

-

Atomic Weight of Hydrogen (H): ≈ 1.008 u

-

Atomic Weight of Oxygen (O): ≈ 15.999 u

-

-

Calculate Total Mass: The molecular weight is the sum of the atomic weights of all atoms in the molecule:

-

Mass = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

-

Mass = (26 × 12.011) + (34 × 1.008) + (11 × 15.999)

-

Mass = 312.286 + 34.272 + 175.989 = 522.547 g/mol

-

This calculated value is consistent with the published molecular weight for this compound.[4][5][6]

Visualization of Calculation Workflow

The logical flow for determining the molecular weight from the compound's formula is illustrated below.

Caption: Logical workflow for calculating molecular weight.

References

- 1. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Isolariciresinol 9'-o-beta-d-glucoside (C26H34O11) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Isolariciresinol 9-o-beta-d-glucoside (C26H34O11) [pubchemlite.lcsb.uni.lu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (+)-Isolariciresinol 9'-O-glucoside | TargetMol [targetmol.com]

- 6. (+)-Isolariciresinol 9'-O-glucoside CAS#: 63358-12-3 [m.chemicalbook.com]

natural sources of (-)-Isolariciresinol 9'-O-glucoside

An In-depth Technical Guide on the Natural Sources of (-)-Isolariciresinol 9'-O-glucoside

Introduction

Lignans (B1203133) are a diverse group of phenolic compounds derived from the phenylpropanoid pathway in plants. They are characterized by the coupling of two phenylpropane units. Within this class, this compound is a lignan (B3055560) glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, quantitative data, and the experimental protocols for its extraction and analysis, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Data

This compound and its aglycone, isolariciresinol (B191591), are found in various plant species. While secoisolariciresinol (B192356) diglucoside (SDG) is the most abundant lignan in flaxseed, isolariciresinol has been identified as a minor lignan component in this source[1]. Other plants have also been reported to contain related isolariciresinol glycosides. The following table summarizes the known natural sources.

| Plant Species | Part of Plant | Compound Identified | Concentration | Reference |

| Linum usitatissimum (Flaxseed) | Meal / Flour | Isolariciresinol (aglycone) | Minor component | [1] |

| Oplopanax horridus (Devil's club) | Root bark | (+)-Isolariciresinol 9'-O-glucoside | Not specified | [2] |

| Lespedeza cuneata | Plant | (+)-Isolariciresinol 9'-O-glucoside | Not specified | [3] |

| Averrhoa carambola | Root | (+)-Isolariciresinol 9'-O-glucoside | Not specified | [3] |

| Sesamum indicum (Sesame) | Seeds | Various lignan glucosides | Not specified | [4][5] |

Note: Data specifying the exact concentration of the levorotatory isomer, this compound, is limited in publicly available literature. Much of the research focuses on the more abundant lignans like SDG or does not differentiate between stereoisomers. Isolariciresinol itself is often found as a minor lignan in flaxseed meal[1].

Experimental Protocols

The extraction, isolation, and quantification of lignans from plant matrices involve multi-step procedures. The protocols are often tailored to the specific plant source and the target lignan.

General Extraction of Lignans from Plant Material

This protocol is a generalized procedure based on methods for lignan extraction from sources like flaxseed.

Objective: To extract lignan glycosides from a plant matrix.

Methodology:

-

Sample Preparation: The plant material (e.g., flaxseeds, seed meal) is ground into a fine powder or flour to increase the surface area for solvent extraction[6]. Defatting the flour using a solvent like hexane (B92381) is a common preliminary step, particularly for oil-rich seeds[7][8].

-

Solvent Extraction: The prepared material is extracted with an alcoholic solvent system. Most commonly, 70-100% aqueous ethanol (B145695) or methanol (B129727) is used[9]. The extraction can be performed at room temperature with stirring or under reflux.

-

Microwave-Assisted Extraction (MAE): To improve efficiency, MAE can be employed. This technique has been successfully used for extracting lignans from flaxseed and is considered superior to some conventional methods[9][10].

-

Hydrolysis (Optional but common): To release the lignan aglycones from their glycosidic forms, hydrolysis is performed.

-

Alkaline Hydrolysis: This method is used to liberate lignans like SDG from their complexed form[7][8]. For instance, sodium methoxide (B1231860) in methanol can be used[6].

-

Acid Hydrolysis: This is used to cleave the glycosidic bonds and release the aglycone (e.g., isolariciresinol) from its sugar moiety[1].

-

Enzymatic Hydrolysis: Enzymes like β-glucuronidase/sulfatase from Helix pomatia can be used to hydrolyze lignan glucosides[11].

-

-

Purification: The crude extract is often purified to enrich the lignan fraction. This can involve:

-

Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents[7].

-

Column Chromatography: Using resins like C18 or anion exchange resins to separate the lignans from other components[7][8][10]. Adsorption resins such as XAD-4 have been used for enriching polyphenolic extracts from sesame seeds[5].

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical method for the analysis and quantification of lignans.

Objective: To separate and quantify specific lignans in the purified extract.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD) is commonly used. Detection is typically set at 280 nm for lignans[1][6].

-

Chromatographic Column: A reversed-phase C18 column is the standard choice for separating lignans[7][10].

-

Mobile Phase: A gradient or isocratic elution is used. A common mobile phase consists of a mixture of acidified water (e.g., with 1% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol[6]. The gradient is adjusted to achieve optimal separation of the target compounds.

-

Quantification: The concentration of the target lignan is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a purified analytical standard.

-

Confirmation with Mass Spectrometry (MS): For unambiguous identification, HPLC is coupled with a mass spectrometer (LC-MS or LC-MS/MS). This provides molecular weight and fragmentation data, confirming the identity of the lignan[7][11].

Visualizations

Experimental Workflow for Lignan Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound and other lignans from a plant source.

Caption: Workflow for lignan extraction, purification, and analysis.

Lignan Biosynthesis Pathway Relationship

This diagram shows the general biosynthetic relationship leading to major lignans. Pinoresinol (B1678388) can be a precursor to lariciresinol, which in turn can lead to secoisolariciresinol, the aglycone of the most abundant flaxseed lignan. Isolariciresinol is an isomer of lariciresinol.

Caption: Simplified biosynthetic pathway of related lignans.

References

- 1. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Isolariciresinol 9'-O-glucoside | CAS:63358-12-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Sesamolinol glucoside, disaminyl ether, and other lignans from sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Path to (-)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol (B15240900) 9'-O-glucoside, a lignan (B3055560) glycoside found in various plant species, has garnered interest for its potential biological activities. Lignans (B1203133), a diverse class of phenylpropanoid dimers, are known for their antioxidant, anti-inflammatory, and anticancer properties. The biosynthetic pathway of many common lignans is well-established, originating from the phenylpropanoid pathway and involving key enzymes such as pinoresinol-lariciresinol reductase and secoisolariciresinol (B192356) dehydrogenase. However, the precise enzymatic steps leading to the formation of (-)-isolariciresinol and its subsequent glucosylation remain an area of active investigation. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of (-)-Isolariciresinol 9'-O-glucoside, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the biosynthetic and experimental workflows.

The Biosynthetic Pathway: From Phenylpropanoid Precursors to a Glucosylated Lignan

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the monolignol precursors for lignan formation.

Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey starts with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1] The core enzymes in this pathway include L-phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-hydroxycinnamate CoA ligase (4CL).[1]

Dimerization to Form the Lignan Scaffold

Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan, pinoresinol. This reaction is mediated by dirigent proteins (DIR) and laccases or peroxidases, which control the stereochemistry of the product.[2]

Reduction to Secoisolariciresinol

Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.[3] The first reduction yields lariciresinol, and a second reduction produces secoisolariciresinol.[3] The stereospecificity of PLR enzymes is a key factor in determining the enantiomeric form of the resulting lignans.[3]

The Putative Conversion to Isolariciresinol (B191591)

The enzymatic conversion of secoisolariciresinol to isolariciresinol is a critical but not yet fully elucidated step. While secoisolariciresinol dehydrogenase (SIRD) is known to oxidize secoisolariciresinol to matairesinol, the enzyme responsible for the formation of isolariciresinol has not been definitively identified.[4][5] It is hypothesized that a reductase or an isomerase may be involved in this transformation. The stereochemistry of this step is crucial for the formation of the (-)-enantiomer.

Glucosylation to this compound

The final step in the biosynthesis is the attachment of a glucose molecule to the 9'-hydroxyl group of (-)-isolariciresinol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor. The specific UGT responsible for this regioselective glucosylation has not yet been characterized. Plant UGTs are a large and diverse family of enzymes known for their role in the glycosylation of a wide range of secondary metabolites, which can alter their solubility, stability, and biological activity.[6]

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the later stages of this compound biosynthesis are limited due to the uncharacterized nature of the key enzymes. However, data for related enzymes in lignan biosynthesis provide valuable context.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Pinoresinol-Lariciresinol Reductase (PLR) | ||||||

| Thuja plicata PLR1 | (+)-Pinoresinol | 1.9 ± 0.3 | 1.8 ± 0.1 | ~7.0 | Not Reported | Thuja plicata |

| (-)-Lariciresinol | 0.8 ± 0.1 | 1.2 ± 0.1 | ||||

| Linum perenne PLR | (+)-Pinoresinol | 15 | Not Reported | 6.5 | 35 | Linum perenne |

| Secoisolariciresinol Dehydrogenase (SIRD) | ||||||

| Isatis indigotica IiSIRD2 | (-)-Secoisolariciresinol | Not Reported | Not Reported | 8.8 | 30 | Isatis indigotica[4] |

| Podophyllum peltatum SIRD | (-)-Secoisolariciresinol | 5.8 ± 0.5 | 1.1 ± 0.1 | 9.5 | Not Reported | Podophyllum peltatum[7] |

| UDP-Glucosyltransferase (UGT) | ||||||

| Isatis indigotica IiUGT4 | Lariciresinol | 110.7 ± 9.8 | Not Reported | 8.0 | 35 | Isatis indigotica[6] |

Note: The kinetic parameters for PLR and SIRD can vary significantly between plant species and with different enantiomers of the substrates. The data for IiUGT4 is for the glycosylation of lariciresinol, not isolariciresinol, but provides an example of UGT kinetics with a related lignan.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction of Lignans and their Glucosides from Plant Material

Objective: To extract lignans and their glycosides from plant tissue for analysis.

Materials:

-

Plant tissue (e.g., leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Methanol (B129727) (MeOH) or Ethanol (EtOH), 80% aqueous solution

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a grinder.

-

Suspend the powdered tissue in 80% methanol (e.g., 10 mL per 1 g of tissue).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris.

-

Collect the supernatant. Repeat the extraction of the pellet twice more with 80% methanol.

-

Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.

-

For purification, the concentrated extract can be passed through a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water to separate compounds based on polarity.

-

Dry the purified fractions and redissolve in a suitable solvent for LC-MS analysis.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify recombinant enzymes (e.g., PLR, SIRD, UGTs) for in vitro characterization.

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Sonicator

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE materials

Protocol:

-

Clone the coding sequence of the target enzyme into the expression vector.

-

Transform the expression vector into the E. coli expression strain.

-

Grow a starter culture overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for a UDP-Glucosyltransferase

Objective: To determine the activity of a UGT towards (-)-isolariciresinol.

Materials:

-

Purified recombinant UGT

-

(-)-Isolariciresinol (substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Methanol to stop the reaction

-

LC-MS system for product analysis

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of (-)-isolariciresinol, and UDP-glucose.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS to detect and quantify the formation of this compound. A standard of the product is required for absolute quantification.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing branch of lignan metabolism. While the initial steps of the pathway are well-understood, the specific enzymes responsible for the conversion of secoisolariciresinol to isolariciresinol and the subsequent 9'-O-glucosylation remain to be identified and characterized. Future research should focus on the isolation and functional characterization of these novel enzymes from plants known to produce this compound. The application of modern techniques such as transcriptomics and proteomics, combined with heterologous expression and in vitro enzyme assays, will be crucial in fully elucidating this biosynthetic pathway. A complete understanding of the enzymatic machinery will not only expand our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and other valuable lignans for pharmaceutical and nutraceutical applications.

References

- 1. Frontiers | Production of beneficial lignans in heterologous host plants [frontiersin.org]

- 2. Frontiers | Tandem UGT71B5s Catalyze Lignan Glycosylation in Isatis indigotica With Substrates Promiscuity [frontiersin.org]

- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plant species. Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, catering to researchers, scientists, and professionals in the field of drug development. This document details the initial isolation, structural elucidation, and early biological investigations of this compound, presenting the information in a structured and technically detailed manner.

Discovery and Initial Isolation

While the aglycone, (-)-isolariciresinol, was identified in various plant sources earlier, the specific glycoside, this compound, was first reported in the scientific literature in more recent decades. One of the earliest comprehensive reports of its isolation was from the roots and bark of Oplopanax horridus in a study published in 2014, which described it as a new discovery from this particular plant.[1] The compound has also been isolated from other plant species, including Oplopanax elatus and Lespedeza cuneata.[2]

Isolation from Oplopanax horridus (2014)

In a 2014 study, researchers isolated and identified sixteen phenolic compounds, including (+)-isolariciresinol-9'-O-beta-D-glucopyranoside (an enantiomer of the topic compound), from the n-butanol extract of the ethanol (B145695) extract of Oplopanax horridus roots and bark.[1] The isolation process involved a multi-step chromatographic approach.

Experimental Protocol: Isolation from Oplopanax horridus

-

Extraction: The roots and bark of Oplopanax horridus were extracted with ethanol.

-

Fractionation: The resulting ethanol extract was then subjected to fractionation to isolate compounds of interest.

-

Chromatography: The n-butanol fraction was further purified using a combination of chromatographic techniques, including:

-

Silica (B1680970) gel chromatography

-

Reverse-phase silica gel chromatography .[1]

-

This multi-step purification process allowed for the successful isolation of (+)-Isolariciresinol 9'-O-glucoside.

Isolation from Lespedeza cuneata (2018)

A 2018 study on the aerial parts of Lespedeza cuneata also reported the isolation of (+)-isolariciresinol 9-O-β-d-glucoside.[3][4] This research provided further confirmation of the natural occurrence of this lignan glycoside.

Experimental Protocol: Isolation from Lespedeza cuneata

-

Extraction: The dried aerial parts of Lespedeza cuneata were extracted with 80% methanol (B129727) (MeOH).

-

Solvent Partitioning: The crude methanol extract was sequentially partitioned with hexane, methylene (B1212753) chloride (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Purification: The ethyl acetate fraction, which contained the target compound, was subjected to repeated column chromatography and high-performance liquid chromatography (HPLC) for final purification.[3]

Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

¹³C NMR Spectrum: The ¹³C NMR spectrum is a critical tool for identifying the carbon skeleton of a molecule. A known spectrum for (+)-Isolariciresinol-9'-beta-glucopyranoside is available in the SpectraBase database.[5] This data provides the chemical shifts for each carbon atom in the molecule, allowing for detailed structural confirmation.

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of a compound. This technique was utilized in the studies on Lespedeza cuneata to confirm the molecular formula of the isolated lignan glycosides.[6]

The structural elucidation process involves the detailed analysis of 1D and 2D NMR spectra (such as ¹H, ¹³C, COSY, HSQC, and HMBC) to establish the connectivity of atoms, along with HR-MS to confirm the molecular formula.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₄O₁₁ | [2] |

| Molecular Weight | 522.54 g/mol | [7] |

| CAS Number | 63358-12-3 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 135 - 138 °C | [2] |

Chemical Synthesis

To date, a complete chemical synthesis of this compound has not been extensively reported in the literature. However, a 2018 study described the total synthesis of the aglycone, (±)-isolariciresinol, as part of the synthesis of other lignan glycosides.[8] The synthesis of the aglycone involved a tandem Michael-aldol reaction to construct the lignan skeleton.[8] The subsequent glycosylation to form the 9'-O-glucoside presents a significant synthetic challenge. The 2018 study explored glycosylation using four different glycosyl donors, finding that the Koenigs-Knorr condition with silver trifluoromethanesulfonate (B1224126) and 1,1,3,3-tetramethylurea (B151932) was effective for their target molecules.[8] This suggests a potential route for the future synthesis of this compound.

Logical Relationship of Aglycone Synthesis

References

- 1. (+)-Isolariciresinol 9'-O-glucoside | CAS:63358-12-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations [mdpi.com]

- 4. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isolariciresinol 9'-O-glucoside is a naturally occurring lignan (B3055560) glycoside with the confirmed CAS number 143236-04-8 [1][2][3][4][5]. This document serves as a comprehensive technical resource, consolidating the available chemical and physical data. While its counterpart, (+)-Isolariciresinol 9'-O-glucoside (CAS: 63358-12-3)[6][7][8][9][10], is more frequently cited in commercial listings, this guide focuses on the specific (-) stereoisomer. Despite general attributions of antioxidant, anti-inflammatory, and anticancer properties to this class of compounds, detailed experimental data, specific biological activities quantified through in-vitro or in-vivo studies, and elucidated signaling pathways for this compound are not extensively documented in currently available scientific literature. This guide presents the foundational chemical information and highlights the significant opportunities for future research into the pharmacological potential of this specific stereoisomer.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are consistent across stereoisomers, other properties may vary.

| Property | Value | Source |

| CAS Number | 143236-04-8 | [1][11][2][3][4][5] |

| Molecular Formula | C₂₆H₃₄O₁₁ | [1][11] |

| Molecular Weight | 522.54 g/mol | [1][11] |

| Appearance | Powder | [11][5] |

| Purity | ≥97.0% - ≥98% (as commercially available) | [2][5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [5] |

| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C) | [5] |

Stereochemistry and Structural Information

This compound is a stereoisomer of the more commercially referenced (+)-Isolariciresinol 9'-O-glucoside. The structural distinction is crucial in pharmacology as different stereoisomers can exhibit varied biological activities and metabolic fates.

-

Synonyms: (-)-Isolariciresinol 3a-O-β-D-glucopyranoside[1][11][2][4]

-

InChI Key: AHYOMNWKYGMYMB-PBJGOBETSA-N[1]

-

SMILES: C(O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O)[C@H]2--INVALID-LINK--C4=CC(OC)=C(O)C=C4[1]

Experimental Protocols

A thorough review of scientific literature did not yield detailed, reproducible experimental protocols specifically for the biological evaluation of this compound. However, based on the general understanding of lignan glycosides, the following represents a logical workflow for future investigation.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been experimentally determined, related lignans (B1203133) have been shown to influence pathways associated with inflammation and oxidative stress. Future research could explore the impact of this compound on pathways such as the PI3K/Akt signaling pathway, which is implicated in cell survival and proliferation. Lignans from Patrinia scabiosaefolia have been shown to improve insulin (B600854) resistance by activating this pathway[12].

Conclusion and Future Directions

This compound (CAS: 143236-04-8) is a distinct chemical entity from its (+) stereoisomer. While its chemical properties are being established, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. The information presented in this guide provides a foundation for researchers and drug development professionals to embark on a more detailed investigation of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to quantify its potential therapeutic effects and to elucidate the specific signaling pathways it modulates. Such research is critical to unlocking the potential of this compound as a novel therapeutic agent.

References

- 1. CAS 143236-04-8: (-)-Isolariciresinol 3α-O-β-D-glucopyrano… [cymitquimica.com]

- 2. biobiopha.com [biobiopha.com]

- 3. (-)-异落叶松树脂醇 9'-O-葡萄糖苷 | this compound | CAS 143236-04-8 | 天然产物 | 美国InvivoChem [invivochem.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemfaces.com [chemfaces.com]

- 6. (+)-Isolariciresinol 9'-O-glucoside | TargetMol [targetmol.com]

- 7. CAS 63358-12-3 | (+)-Isolariciresinol 9'-O-glucoside [phytopurify.com]

- 8. (+)-Isolariciresinol 9'-O-glucoside CAS#: 63358-12-3 [chemicalbook.com]

- 9. (+)-Isolariciresinol 9'-O-glucoside | CAS:63358-12-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound | CAS: 143236-04-8 | ChemNorm [chemnorm.com]

- 12. researchgate.net [researchgate.net]

The Biological Role of (-)-Isolariciresinol 9'-O-glucoside in Oplopanax elatus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of secondary metabolites found in various plants, including Oplopanax elatus. Lignans (B1203133) play a crucial role in plant defense mechanisms and have garnered significant interest for their potential therapeutic applications in human health. This technical guide provides an in-depth overview of the inferred biological role of this compound in Oplopanax elatus, supported by available data on its bioactivities and the activities of its aglycone and related compounds. Due to the limited direct research on this specific glycoside within O. elatus, this guide synthesizes information from broader studies on lignans to present a comprehensive understanding of its likely functions and mechanisms of action.

Inferred Biological Role in Oplopanax elatus

In Oplopanax elatus, this compound likely plays a significant role in the plant's defense against biotic and abiotic stresses. Lignans are known to be produced in response to pathogen attack, UV radiation, and other environmental challenges. They can act as antioxidants to mitigate oxidative stress and may possess antimicrobial properties, thus protecting the plant from infections. The glycosylation of isolariciresinol (B191591) to form the 9'-O-glucoside may enhance its stability and solubility, allowing for its transport and storage within the plant, to be activated by deglycosylation when a threat is detected.

Pharmacological Potential and Bioactivities

While specific quantitative data for the biological activities of this compound are limited, studies on its aglycone, (±)-isolariciresinol, and other related lignans provide strong evidence for its potential as a therapeutic agent. The primary activities of interest are its antioxidant and anti-inflammatory effects.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of (±)-isolariciresinol and related lignan compounds. It is important to note that the bioactivity of the glycoside form may differ from the aglycone.

Table 1: Antioxidant Activity of (±)-Isolariciresinol and Related Lignan Glycosides

| Compound | Assay | IC50 (μM) | Reference |

| (±)-Isolariciresinol | DPPH Radical Scavenging | 53.0 | [1] |

| Schizandriside (a lignan glycoside) | DPPH Radical Scavenging | 34.4 | [1] |

| Saracoside (a lignan glycoside) | DPPH Radical Scavenging | 28.8 | [1] |

Table 2: Anti-inflammatory Activity of Isolariciresinol-type Lignans

| Compound | Assay | Cell Line | IC50 (μM) | Reference |

| Isolariciresinol-type lignan 1 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 3.7 | [2] |

| Isolariciresinol-type lignan 2 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 7.4 | [2] |

Table 3: Cytotoxicity of Related Lignan Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

| Manassantin B | HT-29 (Colon cancer) | 12 | [3] |

| Epimagnolin A | Plasmodium falciparum | 5.7 µg/mL | [3] |

| O-Acetylschisantherin L | BV-2 (Microglia) | 23.1 | [3] |

Signaling Pathway Modulation

Lignans are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Signaling Pathway

(-)-Isolariciresinol and related lignans are hypothesized to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Lignans can interfere with this pathway at multiple points, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Caption: Inferred inhibition of the NF-κB signaling pathway by (-)-Isolariciresinol.

Plant Defense Signaling Pathway

In Oplopanax elatus, this compound is likely synthesized as part of the plant's defense response. Pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors (PRRs) on the plant cell surface, triggering a signaling cascade that involves reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs). This leads to the activation of transcription factors that upregulate the expression of genes in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignans.

References

Phytochemical Analysis of (-)-Isolariciresinol 9'-O-glucoside: A Technical Guide for Researchers

An In-depth Examination of the Distribution, Extraction, and Analysis of a Promising Bioactive Lignan (B3055560) Glycoside

This technical guide provides a comprehensive overview of the phytochemical analysis of plants containing (-)-Isolariciresinol 9'-O-glucoside, a lignan glycoside of interest to researchers, scientists, and drug development professionals. This document outlines the known botanical sources, detailed experimental protocols for extraction and quantification, and explores the current understanding of its biological activities and potential signaling pathways.

Botanical Sources and Distribution

This compound has been identified in several plant species, with a notable presence in the genus Oplopanax. While quantitative data remains limited in publicly available literature, its occurrence has been confirmed in the following plants:

-

Oplopanax elatus : This plant is a significant source of this compound. Phytochemical studies have identified its presence in the root bark of this species.

-

Oplopanax horridus : Also known as devil's club, this plant is another reported source of this lignan glycoside.

-

Myrsine seguinii : This species has been cited as a source from which (+)-Isolariciresinol 3α-O-sulphate, a related compound, has been isolated, suggesting the potential presence of other isolariciresinol (B191591) derivatives.

-

Averrhoa carambola : The roots of the carambola tree have been reported to contain phenolic and lignan glycosides, including compounds related to isolariciresinol.

-

Hedysarum setigerum : This plant has also been identified as containing isolariciresinol glucosides.

Further research is required to quantify the concentration of this compound in different tissues (roots, stems, leaves) of these and other plant species to identify the most abundant and viable sources for extraction.

Quantitative Analysis

To date, specific quantitative data for this compound across various plant matrices is not extensively available in published research. The table below is structured to be populated as more quantitative studies become available.

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Oplopanax elatus | Root Bark | Data Not Available | UPLC-Q-TOF-MS | [1] |

| Plant Species B | Tissue B | Value | Method | Citation |

| Plant Species C | Tissue C | Value | Method | Citation |

Table 1: Quantitative Distribution of this compound in Plants. This table is intended to be a repository for future quantitative findings.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established techniques for the analysis of lignan glycosides and can be adapted for specific research needs.

Extraction of this compound

This protocol describes a general procedure for the extraction of lignan glycosides from dried plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., root bark of Oplopanax elatus)

-

80% Methanol (B129727) (MeOH)

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration: Extract the dried and powdered plant material with 80% methanol at room temperature. Repeat the extraction three times to ensure exhaustive extraction of the target compounds.

-

Filtration and Concentration: Filter the combined methanolic extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol. This fractionation will separate compounds based on their polarity, with lignan glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective fractions for further purification.

Isolation and Purification

Further purification of the enriched fraction (e.g., ethyl acetate fraction) is necessary to isolate this compound.

Materials and Reagents:

-

Enriched fraction from extraction

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)

-

Appropriate solvents for chromatography (e.g., chloroform-methanol gradients, methanol)

Procedure:

-

Silica Gel Column Chromatography: Subject the enriched fraction to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, a chloroform-methanol mixture, to separate the components based on their affinity for the stationary phase.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent. This step separates molecules based on their size and aromaticity.

-

Preparative/Semi-preparative HPLC: The final purification is typically achieved using preparative or semi-preparative HPLC with a C18 column. An isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) will yield the pure this compound.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of the analyte from other matrix components.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection Wavelength: Monitoring at a wavelength where the compound exhibits maximum absorbance, which should be determined by UV-Vis spectrophotometry of a pure standard. Lignans (B1203133) typically have absorbance maxima around 280 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

The biological activities of lignans as a class are well-documented, with many exhibiting antioxidant, anti-inflammatory, and anticancer properties. While specific studies on this compound are limited, the activities of related lignans can provide insights into its potential mechanisms of action.

Potential Biological Activities:

-

Antioxidant Activity: Lignans can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

-

Anti-inflammatory Activity: Lignans have been shown to inhibit the production of pro-inflammatory mediators. This may involve the modulation of key signaling pathways.

Potential Signaling Pathways:

Based on studies of other lignans, this compound may influence the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many lignans have been found to inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Lignans can activate the Nrf2 pathway, which is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation. This guide provides a foundational framework for its phytochemical analysis. Future research should focus on:

-

Quantitative Screening: A systematic screening of various plant species and tissues to identify high-yielding sources of the compound.

-

Method Optimization: Development and validation of highly sensitive and specific analytical methods, such as UPLC-MS/MS, for its precise quantification in complex biological matrices.

-

Pharmacological Studies: In-depth in vitro and in vivo studies to elucidate the specific biological activities and molecular mechanisms of action of pure this compound.

-

Signaling Pathway Elucidation: Targeted studies to confirm its interaction with and modulation of key cellular signaling pathways, such as NF-κB and Nrf2.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing lignan glycoside.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Isolariciresinol 9'-O-glucoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. As research into the therapeutic potential of individual lignan glycosides intensifies, robust and efficient methods for their extraction and purification from plant sources are crucial for obtaining high-purity compounds for pharmacological studies and drug development.

This document provides detailed application notes and experimental protocols for the extraction of this compound from plant material. The methodologies described are based on established principles of natural product chemistry and are adaptable to various laboratory settings.

Plant Sources

This compound has been identified in several plant species. The most commonly cited sources in the literature include:

-

Lespedeza cuneata (Chinese bushclover): The aerial parts of this plant are a known source of (+)-Isolariciresinol 9'-O-glucoside.

-

Oplopanax horridus (Devil's club): The root bark of this plant contains a variety of lignan glycosides, including (+)-isolariciresinol-9'-O-beta-D-glucopyranoside.

-

Averrhoa carambola (Star fruit): The root of this plant has been shown to contain several chiral lignans.

General Principles of Extraction

The extraction of lignan glycosides, such as this compound, typically involves the use of polar solvents due to the hydrophilic nature of the glycosidic moiety. Aqueous mixtures of alcohols, such as methanol (B129727) or ethanol, are highly effective in solubilizing and extracting these compounds from the plant matrix.[1][2] The general workflow for extraction and purification involves several key steps:

-

Sample Preparation: Proper preparation of the plant material is essential to maximize the extraction efficiency. This typically includes drying to remove moisture and grinding to increase the surface area available for solvent penetration.[1] For some plant materials, a defatting step using a nonpolar solvent may be necessary to remove lipids that can interfere with subsequent extraction and purification steps.

-

Extraction: This step involves the use of a suitable solvent and extraction technique to selectively solubilize the target compound from the plant matrix. Common techniques include maceration, sonication, and microwave-assisted extraction (MAE).[3]

-

Purification: The crude extract is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is required to isolate this compound. This often involves liquid-liquid partitioning to separate compounds based on their polarity, followed by various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[4]

-

Analysis and Quantification: Analytical techniques such as HPLC coupled with a UV or Mass Spectrometry (MS) detector are used to identify and quantify the amount of this compound in the extracts and purified fractions.[4]

Experimental Protocols

The following protocols provide a general framework for the extraction and purification of this compound. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available laboratory equipment.

Protocol 1: Maceration-Based Extraction from Lespedeza cuneata

This protocol is adapted from methodologies reported for the extraction of lignan glycosides from the aerial parts of Lespedeza cuneata.[5]

1. Plant Material Preparation:

- Collect the aerial parts of Lespedeza cuneata and air-dry them in a well-ventilated area, protected from direct sunlight.

- Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Weigh the powdered plant material (e.g., 100 g).

- Place the powder in a large Erlenmeyer flask and add 80% aqueous methanol (v/v) at a solid-to-solvent ratio of 1:10 (w/v) (i.e., 1 L of solvent for 100 g of powder).

- Seal the flask and allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

- After 72 hours, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid residue.

- Repeat the extraction of the residue two more times with fresh 80% methanol for 24 hours each to ensure exhaustive extraction.

- Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude methanol extract.

3. Solvent Partitioning:

- Suspend the crude methanol extract in distilled water.

- Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

- This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

- Concentrate each fraction to dryness using a rotary evaporator.

4. Chromatographic Purification:

- Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.

- Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC.

- Combine fractions containing the target compound and concentrate them.

- For final purification, utilize preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient of water (with a small amount of acid, e.g., 0.1% formic acid) and methanol or acetonitrile.

Protocol 2: Optimized Extraction using Modern Techniques (General Protocol)

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption.[3] The following is a general protocol that can be optimized for the extraction of this compound.

1. Sample Preparation:

- Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction Parameter Optimization (using Response Surface Methodology - RSM):

- To achieve the highest extraction yield, it is recommended to optimize the extraction parameters using a statistical approach like RSM.

- Key parameters to optimize include:

- Solvent Concentration: e.g., 50-90% aqueous methanol or ethanol.

- Extraction Time: e.g., 10-60 minutes for UAE/MAE.

- Temperature: e.g., 30-70 °C.

- Solid-to-Solvent Ratio: e.g., 1:10 to 1:30 (w/v).

- Ultrasonic Power (for UAE) or Microwave Power (for MAE).

3. General UAE/MAE Procedure:

- Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel.

- Add the optimized solvent at the optimized solid-to-solvent ratio.

- For UAE, place the vessel in an ultrasonic bath and sonicate for the optimized time and power.

- For MAE, place the vessel in a microwave extractor and extract at the optimized time and power.

- After extraction, filter the mixture and concentrate the extract as described in Protocol 1.

- Proceed with purification as outlined in Protocol 1.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. The following table summarizes general findings on lignan extraction to provide a comparative overview. It is important to note that specific yield data for this compound is not widely reported in the literature, and the data below pertains to the extraction of total lignans or other specific lignan glycosides.

| Plant Material | Extraction Method | Solvent System | Key Parameters | Reported Yield/Content | Reference |

| Lespedeza cuneata (aerial parts) | Maceration | 80% Methanol | Room temp., 3 days | 401.8 g crude extract from 4.2 kg dried plant material | [5] |

| Cereal Grains | Ultrasound Sonication | 80% Methanol | 40°C, 60 min | Optimized for total lignans | [6] |

| Sesame Cake | UAE, MAE, ASE | 71-80% Ethanol | Optimized using RSM | High recovery of lignan glucosides | [7] |

| Linum Species | UAE | Ethyl methyl ketone | 5 min, 50% power | Optimized for justicidin B | [8] |

Note: The yields mentioned are for crude extracts or total lignans and not specifically for pure this compound. The final yield of the pure compound after chromatographic purification will be significantly lower.

Visualizations

Experimental Workflow for Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway (Placeholder for future biological studies)

Once pure this compound is obtained, its biological activity can be investigated. The following is a placeholder diagram illustrating a hypothetical signaling pathway that could be explored.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Isolation and Purification of (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the successful isolation and purification of this compound from plant sources. The methodologies described herein are compiled from established phytochemical research and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of the target compound is crucial for developing an effective isolation and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₁₁ | [1][2] |

| Molecular Weight | 522.54 g/mol | [1][2] |

| CAS Number | 63358-12-3 | [1][2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other polar organic solvents. | [4] |

Experimental Protocols

The following protocols are based on established methods for the isolation of lignan glycosides from plant materials. Researchers may need to optimize these protocols based on the specific plant matrix and available laboratory equipment.

Protocol 1: Extraction of this compound

This protocol outlines the initial extraction of the crude lignan glycoside fraction from the plant material.

Materials and Equipment:

-

Dried and powdered plant material (e.g., roots of Averrhoa carambola or bark of Oplopanax horridus)

-

60% aqueous ethanol

-

Maceration apparatus or soxhlet extractor

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Macerate the dried and powdered plant material (1 kg) with 60% aqueous ethanol (5 L) at room temperature for 72 hours. Repeat the extraction process three times.

-

Alternatively, perform a soxhlet extraction with 60% aqueous ethanol for 24 hours.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

-

Suspend the crude extract in distilled water (1 L) and proceed to solvent partitioning.

Protocol 2: Solvent Partitioning

This protocol separates compounds based on their polarity, enriching the lignan glycoside fraction.

Materials and Equipment:

-

Crude aqueous extract from Protocol 1

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Transfer the aqueous suspension of the crude extract to a large separatory funnel.

-

Partition the aqueous suspension successively with cyclohexane (3 x 1 L) to remove nonpolar compounds. Discard the cyclohexane fractions.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L) to remove compounds of intermediate polarity. The ethyl acetate fraction may contain some lignans and should be saved for further analysis if desired.

-

Finally, extract the remaining aqueous layer with n-butanol (3 x 1 L). The n-butanol fraction will contain the polar glycosides, including this compound.

-

Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the crude n-butanol extract.

Protocol 3: Chromatographic Purification

This multi-step protocol describes the purification of this compound from the crude n-butanol extract using various chromatographic techniques.

Materials and Equipment:

-

Crude n-butanol extract

-

Silica (B1680970) gel (200-300 mesh)

-

Octadecylsilyl (ODS) silica gel

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents: Chloroform, Methanol, Water (HPLC grade)

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

3.1. Silica Gel Column Chromatography:

-

Subject the crude n-butanol extract (e.g., 100 g) to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v).

-

Collect fractions and monitor by TLC. Combine fractions containing the target compound based on TLC analysis.

3.2. ODS Column Chromatography:

-

Further purify the combined fractions from the silica gel column on an ODS column.

-

Elute with a stepwise gradient of methanol-water (e.g., from 20% to 100% methanol).

-

Collect and combine fractions containing the desired compound.

3.3. Sephadex LH-20 Column Chromatography:

-

For further purification and removal of pigments, apply the enriched fraction to a Sephadex LH-20 column.

-

Elute with methanol.

-

Monitor the eluate and collect the fractions containing the lignan glycoside.

3.4. Preparative HPLC:

-

Perform the final purification step using preparative HPLC on a C18 column.

-

Use a gradient elution system of methanol and water. The exact gradient should be optimized based on analytical HPLC of the enriched fraction.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical isolation and purification process. Actual values may vary depending on the plant source and experimental conditions.

| Stage | Input Mass (g) | Output Mass (g) | Yield (%) | Purity (%) |

| Crude Ethanolic Extract | 1000 (Dry Plant Material) | 150 | 15.0 | - |

| n-Butanol Fraction | 150 | 30 | 20.0 (from crude extract) | - |

| Silica Gel Fraction | 30 | 5 | 16.7 (from n-butanol) | ~50 |

| ODS Fraction | 5 | 0.5 | 10.0 (from silica gel) | ~80 |

| Preparative HPLC | 0.5 | 0.05 | 10.0 (from ODS) | >98 |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Isolation and Purification Workflow.

Potential Signaling Pathway: PI3K/Akt/Bad Pathway

While the direct signaling pathway of this compound is still under investigation, related lignans have been shown to exert protective effects through the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell survival and apoptosis.

Caption: PI3K/Akt/Bad Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Publication: Phenolic and Lignan Glycosides from the Butanol Extract of <em>Averrhoa carambola </em>L. Root [sciprofiles.com]

- 4. Phenolic and lignan glycosides from the butanol extract of Averrhoa carambola L. root - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Analysis of (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133), a class of polyphenolic compounds, are of significant interest in the fields of nutrition, medicine, and drug development due to their potential biological activities, including antioxidant and anti-inflammatory properties. The accurate and precise quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is essential for quality control, pharmacokinetic studies, and the elucidation of its therapeutic potential.

This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology described herein is based on established principles for the analysis of lignan glycosides and is intended to serve as a comprehensive guide for researchers.

Principle of the Method

The analytical method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components within a sample matrix. A C18 stationary phase is employed, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent facilitates the effective separation of the analyte. Quantification is achieved by UV detection at a wavelength where the analyte exhibits significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from reference standards of known concentrations.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC method for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value |

| Retention Time (min) | 15 - 25 |

| Linearity Range (µg/mL) | 1.0 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 - 1.5 |

| Recovery (%) | 95 - 105 |

| Precision (RSD %) | < 2.0 |

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Formic acid or acetic acid (analytical grade).

-

Ultrapure water.

-

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from Plant Material)

The efficient extraction of lignan glycosides from the plant matrix is a critical first step.[1]

-

Grinding: The plant material should be dried (air-dried, oven-dried at a temperature below 60 °C, or freeze-dried) and ground to a fine powder to increase the surface area for extraction.[2]

-

Defatting (for oil-rich materials): For materials with high lipid content, such as seeds, a defatting step with a non-polar solvent like n-hexane is recommended prior to extraction.

-

Extraction:

-

Accurately weigh about 1-2 g of the powdered plant material into a suitable extraction vessel.

-

Add an appropriate volume of an aqueous alcohol solution (e.g., 70-80% methanol or ethanol) at a solid-to-liquid ratio of 1:10 to 1:20.[3] Aqueous mixtures of ethanol (B145695) and methanol are generally effective for extracting lignan glycosides.[4]

-

Employ an efficient extraction technique such as ultrasonication for 30-60 minutes or maceration with continuous shaking for 12-24 hours.[3]

-

-

Purification and Filtration:

-

Centrifuge the extract at approximately 4000 rpm for 15 minutes to pellet the solid plant material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.

-

HPLC Conditions

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: A typical gradient program would be:

-

0-5 min: 10% B

-

5-30 min: Linear gradient from 10% to 60% B

-

30-35 min: Linear gradient from 60% to 90% B

-

35-40 min: Hold at 90% B

-

40-45 min: Return to 10% B

-

45-50 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Data Analysis

-

Identification: The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

-

Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC analysis.

Caption: Biosynthetic pathway of this compound.

References

- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. benchchem.com [benchchem.com]

- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antioxidant Activity of (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antioxidant potential of the lignan (B3055560) (-)-Isolariciresinol 9'-O-glucoside. Due to a scarcity of published data on this specific glycoside, this document also includes information on its aglycone, (±)-isolariciresinol, to provide a preliminary assessment of its potential antioxidant capabilities. Detailed protocols for common in vitro antioxidant assays are provided to facilitate the investigation of this and other novel compounds.

Introduction to this compound and its Antioxidant Potential

This compound is a lignan glycoside, a class of polyphenolic compounds found in various plants. Lignans are recognized for their diverse biological activities, including antioxidant effects, which are primarily attributed to their ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the discovery of new therapeutic agents.

Data Presentation

Quantitative data on the direct antioxidant activity of this compound is limited in publicly available literature. However, the antioxidant activity of its aglycone, (±)-isolariciresinol, has been reported. This information can serve as a valuable reference for inferring the potential activity of the glycoside form.

Table 1: Summary of In Vitro Antioxidant Activity for (±)-Isolariciresinol

| Assay | Compound | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | (±)-Isolariciresinol | 53.0 | [1] |

Experimental Protocols

The following are detailed protocols for commonly employed in vitro antioxidant assays. These can be adapted to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to be tested. A similar series of dilutions should be prepared for the positive control.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the control, add 100 µL of the sample solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.